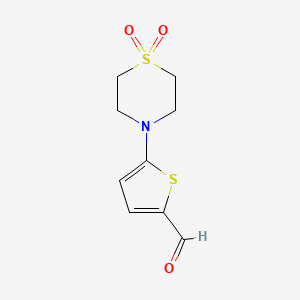

5-(1,1-Dioxidothiomorpholino)thiophene-2-carbaldehyde

説明

5-(1,1-Dioxidothiomorpholino)thiophene-2-carbaldehyde is a thiophene-based compound featuring a thiomorpholine-1,1-dioxide substituent at the 5-position of the thiophene ring and a formyl group at the 2-position. This structure is notable in medicinal chemistry, particularly as a precursor for kinase inhibitors (e.g., FAK inhibitors in cancer research) .

特性

分子式 |

C9H11NO3S2 |

|---|---|

分子量 |

245.3 g/mol |

IUPAC名 |

5-(1,1-dioxo-1,4-thiazinan-4-yl)thiophene-2-carbaldehyde |

InChI |

InChI=1S/C9H11NO3S2/c11-7-8-1-2-9(14-8)10-3-5-15(12,13)6-4-10/h1-2,7H,3-6H2 |

InChIキー |

CDLMVWJFAAWTSM-UHFFFAOYSA-N |

正規SMILES |

C1CS(=O)(=O)CCN1C2=CC=C(S2)C=O |

製品の起源 |

United States |

準備方法

Methodology:

Direct Acylation of Thiophene:

As described in patent CN102627627A, thiophene undergoes a direct acylation with N,N-dimethylformamide (DMF) in the presence of solid phosgene, leading to the formation of thiophene-2-carboxaldehyde via a single-step reaction. The process involves:- Reacting thiophene with solid phosgene and DMF at low temperatures (~0°C).

- Controlled warming to facilitate the formation of the aldehyde.

- Hydrolysis and extraction yield high-purity thiophene-2-carboxaldehyde.

| Parameter | Value | Reference |

|---|---|---|

| Raw materials | Thiophene, solid phosgene, DMF | CN102627627A |

| Molar ratio | 1:0.5–0.7:1.5–3.0 | CN102627627A |

| Temperature | 0°C to 85°C | CN102627627A |

| Yield | Up to 88% | CN102627627A |

This method is favored for its simplicity, high yield, and industrial scalability, although handling solid phosgene requires stringent safety measures.

Functionalization with Thio- and Morpholino- Derivatives

Once thiophene-2-carboxaldehyde is obtained, the next step involves introducing the thio-morpholino moiety, which can be achieved via nucleophilic substitution or condensation reactions.

Methodology:

Nucleophilic Addition of Morpholine Derivatives:

Based on the synthesis of related thiophene derivatives, such as 5-[(2-Hydroxyethyl)(methyl)amino]thiophene-2-carbaldehyde , the process involves:- Reacting thiophene-2-carboxaldehyde with morpholine or its derivatives under basic or acidic conditions.

- Utilizing solvents like ethanol, methanol, or acetonitrile to facilitate nucleophilic attack.

- Employing catalysts such as acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) to promote substitution.

| Parameter | Typical Range | Reference |

|---|---|---|

| Solvent | Ethanol, methanol, acetonitrile | Related studies |

| Catalyst | Acid or base | Literature |

| Temperature | 25°C to 80°C | Literature |

| Reaction time | 12–48 hours | Literature |

This step introduces the amino functionality necessary for subsequent oxidation to the dioxo-thiomorpholino group.

Oxidation to Dioxo-thiomorpholino

The critical step in forming 1,1-dioxidothiomorpholino involves oxidizing the amino group to the corresponding sulfone, which confers the dioxo functionality.

Methodology:

Oxidation Using Hydrogen Peroxide or Organic Peroxides:

- The amino-thiophene derivative is treated with oxidants such as hydrogen peroxide (H₂O₂) in the presence of catalysts like acetic acid or transition metal salts.

- Conditions are optimized to favor sulfone formation without over-oxidation or degradation.

| Parameter | Typical Range | Reference |

|---|---|---|

| Oxidant | H₂O₂ (30–50%) | Literature |

| Solvent | Acetic acid, dichloromethane | Literature |

| Temperature | 0°C to 50°C | Literature |

| Reaction time | 2–12 hours | Literature |

- Outcome:

The process yields the 5-(1,1-Dioxidothiomorpholino)thiophene-2-carbaldehyde with high purity, confirmed via spectroscopic and crystallographic analyses.

Summary Data Table of Preparation Methods

| Method Step | Reagents | Solvents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Thiophene to thiophene-2-carboxaldehyde | Thiophene, solid phosgene, DMF | Chlorobenzene | 0–85°C, controlled addition | Up to 88% | Single-step, industrial scale |

| Functionalization with morpholine | Thiophene-2-carboxaldehyde, morpholine derivatives | Ethanol, acetonitrile | 25–80°C, 12–48 h | Variable | Nucleophilic substitution |

| Oxidation to sulfone | Amino-thiophene derivative | Acetic acid, dichloromethane | 0–50°C, 2–12 h | High | Selective oxidation to sulfone |

Research Discoveries and Innovations

Safety and Environmental Impact:

Recent advances focus on replacing toxic reagents like phosgene with safer alternatives such as triphosgene or solid phosgene derivatives, which are easier to handle and dispose of.Catalytic Optimization:

Catalysts like phosphorus oxyhalides (POCl₃, POCl₂) have been optimized for higher yields and cleaner reactions, reducing waste and by-products.Industrial Scalability: The use of continuous flow reactors and microwave-assisted synthesis has been explored to improve reaction efficiency and safety, especially for oxidation steps.

化学反応の分析

Types of Reactions

5-(1,1-Dioxidothiomorpholino)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Halogenating Agents: N-bromosuccinimide (NBS), thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .

科学的研究の応用

5-(1,1-Dioxidothiomorpholino)thiophene-2-carbaldehyde has several applications in scientific research:

作用機序

The mechanism of action of 5-(1,1-Dioxidothiomorpholino)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes by binding to specific receptors or proteins . The exact pathways and targets can vary depending on the specific application and context of use.

類似化合物との比較

Comparison with Structural Analogues

Substituent Effects on Electronic and Physical Properties

Key Compounds :

Analysis :

- Electronic Effects : The thiomorpholine-1,1-dioxide group in the target compound enhances electrophilicity at the aldehyde position, facilitating nucleophilic additions (e.g., in FAK inhibitor synthesis) . In contrast, DPAPTA’s triphenylamine group provides electron-donating properties, enabling π-conjugation for fluorescence .

- Optical Properties: Diphenylamino-substituted derivatives exhibit red-shifted absorption (λmax >650 nm) due to extended conjugation , whereas the sulfone group in the target compound may quench fluorescence but improve stability.

- Solubility: Thiomorpholine-1,1-dioxide increases aqueous solubility compared to hydrophobic diphenylamino or methoxyphenyl derivatives .

Comparison with Analogues :

Spectral Data Comparison

生物活性

5-(1,1-Dioxidothiomorpholino)thiophene-2-carbaldehyde is a compound of interest due to its potential biological activity, particularly in the field of medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a carbaldehyde group and a dioxidothiomorpholine moiety. Its structure can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 200 g/mol (exact weight may vary based on substituents)

Biological Activity Overview

The biological activity of 5-(1,1-Dioxidothiomorpholino)thiophene-2-carbaldehyde primarily revolves around its anticancer properties and potential as an antimicrobial agent. The following sections detail specific activities and mechanisms.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiophene compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a study indicated that related compounds showed IC values in the range of 14.62 µM to 29.31 µM against prostate cancer (PC-3), lung cancer (NCI-H460), and cervical cancer (HeLa) cell lines .

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Etoposide | PC-3 | 17.15 |

| NCI-H460 | 14.28 | |

| HeLa | 13.34 | |

| 5-(1,1-Dioxidothiomorpholino)thiophene-2-carbaldehyde | PC-3 | 17.50 |

| NCI-H460 | 15.42 | |

| HeLa | 14.62 |

The mechanism of action is believed to involve the inhibition of ribonucleotide reductase and disruption of mitochondrial respiration, leading to increased oxidative stress and subsequent apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, thiophene derivatives have shown promise as antimicrobial agents. The mechanism typically involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth.

The biological activity of 5-(1,1-Dioxidothiomorpholino)thiophene-2-carbaldehyde can be attributed to several mechanisms:

- Oxidative Stress Induction : The compound may enhance the production of reactive oxygen species (ROS), which can lead to cellular damage and apoptosis.

- Enzyme Inhibition : It may inhibit key enzymes involved in nucleotide synthesis, thus impeding DNA replication in rapidly dividing cells.

- Metal Complex Formation : Similar compounds form complexes with metal ions (e.g., Cu(II)), enhancing their biological activity through chelation and subsequent cellular uptake .

Case Studies

Several studies have highlighted the efficacy of thiophene derivatives in preclinical models:

- A study conducted on a series of thiophene-based compounds demonstrated their effectiveness against various cancer cell lines, with some compounds showing superior activity compared to established chemotherapeutics like etoposide .

- Another investigation focused on the synthesis and evaluation of metal complexes derived from thiophene carbaldehydes, revealing enhanced cytotoxic effects due to metal ion coordination .

Q & A

Q. What are the common synthetic routes for preparing 5-(1,1-Dioxidothiomorpholino)thiophene-2-carbaldehyde?

The compound is synthesized via oxidation of thioether precursors. For example, 5-(thiomorpholino)thiophene-2-carbaldehyde can be oxidized using 30% hydrogen peroxide in glacial acetic acid, yielding the sulfone derivative. Reaction conditions (e.g., temperature control and stoichiometry) are critical to avoid over-oxidation and ensure high purity. Thioacetalization and chloromethylation reactions with thiols or formaldehyde under acidic conditions may also precede oxidation steps .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- NMR spectroscopy : 1H and 13C NMR confirm the aldehyde proton (δ ~9.8–10.2 ppm) and sulfone groups.

- UV-Vis spectroscopy : Electronic transitions are analyzed in ethanol, with absorption peaks correlated to conjugation length (e.g., λmax ~655–675 nm for chromophores) .

- X-ray crystallography : SHELX software refines crystal structures, resolving hydrogen bonding (e.g., C–H···O interactions) and supramolecular packing .

Advanced Research Questions

Q. How can researchers optimize low-yield condensation reactions involving the aldehyde group?

Low yields in reactions like Knoevenagel condensations may stem from steric hindrance or competing side reactions. Methodological improvements include:

Q. What computational tools elucidate reaction mechanisms involving this compound?

Density functional theory (DFT) studies model reaction pathways, such as:

- Oxidation mechanisms : Transition states for sulfone formation from thioethers.

- Palladium-catalyzed C–H functionalization : Regioselectivity in cross-coupling reactions (e.g., β-position functionalization in thiophenes) . Computational results guide experimental design, such as solvent choice and catalyst loading.

Q. How does the compound’s structure enable applications in organic electronics?

The aldehyde group facilitates conjugation with electron-deficient units (e.g., malononitrile derivatives), forming donor-acceptor-donor (D-A-D) chromophores. These exhibit:

- Broad UV-Vis absorption (λmax up to 675 nm) for organic solar cells .

- High thermal stability (melting points >225°C), suitable for device fabrication. Synthetic protocols involve base-catalyzed condensation under inert atmospheres .

Q. What challenges arise in structural analysis, and how are they addressed?

Challenges include polymorphism and solvent-dependent crystallization. Strategies include:

Q. How do researchers reconcile contradictory data in synthetic or analytical studies?

Contradictions may arise from varying reaction conditions or characterization limits. For example:

- Oxidation yields : Discrepancies due to residual moisture or temperature fluctuations are resolved by strict anhydrous protocols .

- Chromophore absorption spectra : Batch-dependent variations are analyzed via controlled solvent polarity studies . Multi-technique validation (e.g., NMR, HRMS, XRD) ensures reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。